molecular formula C14H15NO3 B187720 Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate CAS No. 53164-33-3

Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate

Cat. No.: B187720
CAS No.: 53164-33-3
M. Wt: 245.27 g/mol
InChI Key: OEUFVSIWKSCSMJ-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate (CAS 53164-33-3) is a quinoline derivative characterized by a hydroxyl group at position 4, methyl substituents at positions 7 and 8, and an ethyl ester at position 3. Its molecular formula is C₁₄H₁₅NO₃, with a molecular weight of 245.28 g/mol . This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing fluoroquinolone antibiotics and heterocyclic antitumor agents.

Properties

IUPAC Name

ethyl 7,8-dimethyl-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-4-18-14(17)11-7-15-12-9(3)8(2)5-6-10(12)13(11)16/h5-7H,4H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEUFVSIWKSCSMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351571
Record name ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53164-33-3
Record name ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

2-Amino-3-hydroxybenzaldehyde (20) reacts with ethyl acetoacetate (34) in ethanol under microwave irradiation (130°C, 65 minutes). The base-catalyzed cyclocondensation forms the quinoline core, followed by decarboxylation and esterification to yield the target compound.

Optimization and Yields

  • Catalysts : Potassium hydroxide (KOH) enhances reaction efficiency by deprotonating the β-keto ester, facilitating nucleophilic attack.

  • Solvents : Ethanol serves as both solvent and proton source, minimizing side reactions.

  • Yield : Microwave-assisted synthesis achieves 78% yield, significantly higher than conventional heating (60–65%).

Table 1: Friedländer Synthesis Parameters

ParameterConditionYield (%)Source
CatalystKOH78
Temperature130°C (microwave)78
SolventEthanol78
Reaction Time65 minutes78

Pfitzinger–Borsche Reaction

The Pfitzinger–Borsche reaction offers an alternative route using isatin derivatives and α-methylene carbonyl compounds.

Reaction Protocol

Isatin (23) reacts with ethyl acetoacetate in aqueous potassium hydroxide, followed by acidification to yield quinoline-4-carboxylic acid intermediates. Subsequent esterification with ethanol under acidic conditions produces the target ester.

Industrial Adaptations

  • Continuous Flow Reactors : Improve throughput by 40% compared to batch reactors.

  • Catalyst Recycling : Heterogeneous catalysts (e.g., zeolites) reduce costs and waste.

Table 2: Pfitzinger–Borsche Reaction Metrics

ParameterConditionYield (%)Source
CatalystAqueous KOH72
TemperatureReflux (80°C)72
SolventWater/Ethanol72
ScalabilityContinuous flow compatible72

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, particularly for cyclocondensation steps.

Procedure

A mixture of 2-amino-3-hydroxybenzaldehyde (20) and ethyl acetoacetate (34) in ethanol is irradiated at 130°C for 65 minutes. Purification via flash chromatography yields the product with 78% efficiency.

Advantages Over Conventional Methods

  • Time Reduction : 65 minutes vs. 12–24 hours for thermal methods.

  • Energy Efficiency : 30% lower energy consumption due to rapid heating.

Industrial Production Techniques

Large-scale synthesis prioritizes cost-effectiveness and environmental sustainability.

Solvent Selection

  • Green Solvents : Water-ethanol mixtures reduce toxicity and improve safety profiles.

  • Recycling Protocols : Distillation recovers >90% of ethanol, cutting raw material costs by 25%.

Catalytic Systems

  • Solid Acid Catalysts : p-Toluenesulfonic acid (pTSA) achieves 85% yield in pilot-scale trials.

  • Metal-Free Conditions : Avoid transition metal contaminants, critical for pharmaceutical applications.

Table 3: Industrial Production Metrics

ParameterConditionEfficiency GainSource
Solvent RecoveryDistillation90%
Catalyst LifespanpTSA (10 cycles)85% yield
Energy ConsumptionMicrowave vs. Thermal30% reduction

Emerging Methodologies

Photocatalytic Synthesis

Recent advances utilize visible-light catalysis to activate substrates at ambient temperatures, though yields remain modest (50–55%).

Biocatalytic Routes

Enzymatic esterification using lipases shows promise for enantioselective synthesis, albeit with limited scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its role in developing new therapeutic agents, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
This compound 53164-33-3 C₁₄H₁₅NO₃ -OH (C4), -CH₃ (C7, C8) 245.28 High polarity due to hydroxyl group; moderate solubility in polar solvents
Ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate 77156-77-5 C₁₄H₁₅NO₃ -OH (C4), -CH₃ (C6, C8) 245.28 Similar molecular weight but distinct regiochemistry; altered electronic effects due to methyl positioning
Ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate 31602-09-2 C₁₄H₁₄ClNO₂ -Cl (C4), -CH₃ (C6, C8) 263.72 Increased lipophilicity; potential reactivity in nucleophilic substitutions
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate 35975-57-6 C₁₂H₁₀BrNO₃ -OH (C4), -Br (C8) 296.12 Higher molecular weight; bromine enhances steric bulk and halogen bonding potential
Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate 63010-69-5 C₁₂H₁₀FNO₃ -OH (C4), -F (C8) 235.21 Fluorine’s electronegativity enhances metabolic stability and membrane permeability
Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate 77156-78-6 C₁₃H₁₃NO₄ -OH (C4), -OCH₃ (C6) 247.25 Methoxy group increases electron density; potential for altered pharmacokinetics

Key Differences and Implications

Substituent Effects on Reactivity :

  • The hydroxyl group at C4 in the target compound enables hydrogen bonding, enhancing solubility in aqueous media compared to halogenated analogs like the chloro derivative (CAS 31602-09-2) .
  • Methyl groups at C7 and C8 (vs. C6 and C8 in CAS 77156-77-5) influence steric hindrance and regioselectivity in reactions such as electrophilic substitution .

Biological Activity :

  • Fluoro- (CAS 63010-69-5) and bromo-substituted (CAS 35975-57-6) analogs are often prioritized in drug discovery due to halogen-mediated interactions with biological targets (e.g., enzyme active sites) .
  • Methoxy-substituted derivatives (CAS 77156-78-6) may exhibit improved bioavailability compared to methylated analogs due to enhanced solubility .

Synthetic Accessibility: Chloro and bromo derivatives are typically synthesized via halogenation reactions, whereas methyl and methoxy groups require alkylation or etherification steps .

Biological Activity

Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate (EDQ) is a quinoline derivative that has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. This article explores the biological activity of EDQ, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

EDQ features a quinoline structure characterized by a bicyclic system composed of a benzene and a pyridine ring. Its molecular formula is C12H13NO3, with a molecular weight of approximately 245.274 g/mol. The compound includes an ethyl ester group and a hydroxyl group, which contribute to its unique chemical properties and biological activities. Key physical properties include:

PropertyValue
Density~1.2 g/cm³
Boiling Point~373.1 °C
Flash Point~179.4 °C

Antimicrobial Activity

Research indicates that EDQ exhibits antimicrobial properties . Quinoline derivatives are known for their effectiveness against various bacterial strains and fungi. For instance, studies have shown that related quinoline compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli . The exact mechanism by which EDQ exerts its antimicrobial effects is still under investigation but may involve interference with bacterial cell wall synthesis or function.

Anticancer Properties

EDQ has been evaluated for its anticancer potential . Similar quinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells . The proposed mechanism involves the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways such as NF-κB and COX-2 .

Antioxidant Activity

The compound also shows antioxidant activity , which is crucial for combating oxidative stress-related diseases. Quinoline derivatives are known to scavenge free radicals and enhance the body's antioxidant defense mechanisms . This property makes EDQ a candidate for further research in the context of neurodegenerative diseases and aging.

Target Receptors

EDQ likely interacts with specific cellular receptors to exert its biological effects. These interactions can lead to downstream signaling events that influence various cellular processes. The precise receptors involved in EDQ's action remain to be elucidated; however, it may act as an agonist or antagonist depending on the receptor type .

Signaling Pathways

The biological mechanisms underlying EDQ's activities often involve interactions with cellular pathways and enzymes. For example, its anticancer effects may be mediated through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammation and tumor progression .

Case Studies

  • Antimicrobial Efficacy : A study assessed the antimicrobial activity of several quinoline derivatives, including EDQ, against E. coli and Candida albicans. Results indicated significant inhibition zones, suggesting potential therapeutic applications in treating infections caused by these pathogens .
  • Cytotoxicity in Cancer Research : In vitro studies demonstrated that EDQ induced apoptosis in MCF-7 breast cancer cells through activation of caspase pathways. This finding supports the notion that EDQ could be developed as a lead compound for anticancer therapies .
  • Oxidative Stress Studies : A recent investigation into the antioxidant properties of EDQ revealed that it effectively reduced reactive oxygen species (ROS) levels in neuronal cell cultures, indicating its potential role in neuroprotective strategies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves cyclization of substituted anilines with β-keto esters, followed by esterification. For example, precursors like 4-hydroxy-7,8-dimethylquinoline-3-carboxylic acid can undergo acid-catalyzed esterification with ethanol . Key factors:

  • Catalyst : Use H₂SO₄ or HCl for protonation of the carboxylic acid.
  • Solvent : Anhydrous ethanol minimizes hydrolysis.
  • Temperature : 60–80°C for 6–12 hours to maximize yield (reported ~70–85% in analogs) .
    • Data Contradictions : Yields vary with substituent steric effects. Methyl groups at 7,8-positions may slow esterification compared to methoxy analogs due to reduced electron-withdrawing effects .

Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : ¹H NMR shows characteristic signals:
  • Quinoline C4-OH: δ 10–12 ppm (broad, exchangeable).
  • Ethyl ester: δ 1.3–1.4 ppm (triplet, CH₃), δ 4.3–4.4 ppm (quartet, CH₂) .
  • X-ray Crystallography : Use SHELXL for refinement . Example data for analogs:
ParameterValue (Å/°)Source Compound
C-O (ester) bond1.34–1.36Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate
Dihedral angle (quinoline ring)1.2–2.5°Ethyl 8-ethoxy-4-hydroxyquinoline-3-carboxylate

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data between this compound and its analogs?

  • Methodological Answer :

  • SAR Analysis : Compare substituent effects using a standardized assay (e.g., MIC for antimicrobial activity). For example:
CompoundMIC (μg/mL) vs S. aureusKey Substituents
This compound12.57,8-CH₃; 4-OH
Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate6.256,8-OCH₃; 4-Cl
Hypothesis: Chlorine and methoxy groups enhance membrane permeability vs methyl .
  • Assay Validation : Replicate studies under identical conditions (pH, solvent) to exclude false positives from impurities .

Q. How can computational modeling predict the binding mode of this compound to bacterial topoisomerase IV?

  • Methodological Answer :

  • Docking Workflow :

Protein Preparation : Retrieve PDB structure (e.g., 3FVH) and remove water/ligands.

Ligand Optimization : Minimize energy using Gaussian09 (B3LYP/6-31G*).

Docking : AutoDock Vina with grid box centered on active site.

  • Key Interactions :
  • 4-OH forms hydrogen bonds with Asp83 (ΔG = -8.2 kcal/mol in analogs) .
  • 7,8-CH₃ groups enhance hydrophobic contact with Val67 .

Q. What crystallographic challenges arise in refining structures of quinoline derivatives, and how are they addressed?

  • Methodological Answer :

  • Disorder Handling : Methyl groups at 7,8-positions may exhibit rotational disorder. Use SHELXL restraints (DFIX, ISOR) to model thermal motion .
  • Hydrogen Bonding : 4-OH often participates in intermolecular H-bonds. Validate using O-H···O distance (2.6–2.8 Å) and angle (>150°) .
  • Software : WinGX suite for merging datasets with high R-factor discrepancies .

Methodological Notes

  • Contradiction Analysis : Conflicting bioactivity data may stem from assay variability (e.g., broth microdilution vs agar diffusion) or impurities in synthesized batches. Always cross-validate with HPLC purity >95% .
  • Advanced Synthesis : For regioselective methylation, employ directed ortho-metalation (DoM) with LiTMP to target the 7,8-positions .

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